Product packaging for Domperidone impurity E(Cat. No.:CAS No. 1346602-50-3)

Domperidone impurity E

Cat. No.: B602246
CAS No.: 1346602-50-3
M. Wt: 600.13
Attention: For research use only. Not for human or veterinary use.
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Description

An impurity of the gastrokinetic and antinauseant drug Domperidone.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C32H34ClN7O3 B602246 Domperidone impurity E CAS No. 1346602-50-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[3-[4-(5-chloro-2-oxo-3H-benzimidazol-1-yl)piperidin-1-yl]propyl]-3-[3-(2-oxo-3H-benzimidazol-1-yl)propyl]benzimidazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H34ClN7O3/c33-22-11-12-27-25(21-22)35-31(42)40(27)23-13-19-36(20-14-23)15-5-17-38-28-9-3-4-10-29(28)39(32(38)43)18-6-16-37-26-8-2-1-7-24(26)34-30(37)41/h1-4,7-12,21,23H,5-6,13-20H2,(H,34,41)(H,35,42)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGMCTMMMTSTPET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C3=C(C=C(C=C3)Cl)NC2=O)CCCN4C5=CC=CC=C5N(C4=O)CCCN6C7=CC=CC=C7NC6=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H34ClN7O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

600.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1346602-50-3
Record name 1-(3-(4-(5-Chloro-2-oxo-3H-benzimidazol-1-yl)piperidin-1-yl)propyl)-3-(3-(2-oxo-3H-benzimidazol-1-yl)propyl)benzimidazol-2-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1346602503
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(3-(4-(5-CHLORO-2-OXO-3H-BENZIMIDAZOL-1-YL)PIPERIDIN-1-YL)PROPYL)-3-(3-(2-OXO-3H-BENZIMIDAZOL-1-YL)PROPYL)BENZIMIDAZOL-2-ONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SU3NPR78Z6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Origin and Formation Pathways of Domperidone Impurity E

Domperidone (B1670879) Impurity E, chemically known as 1-[3-[4-(5-chloro-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidin-1-yl]propyl]-3-[3-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)propyl]-1,3-dihydro-2H-benzimidazol-2-one, is a complex molecule that is structurally related to Domperidone. oup.comoup.com Its formation is often associated with the synthetic route of Domperidone, likely arising from a side reaction involving N-alkylation. unife.it Degradation of the Domperidone molecule under various stress conditions can also potentially contribute to its formation.

Forced degradation studies are critical in identifying potential degradation products and pathways. These studies involve subjecting the API to stress conditions such as acid, base, oxidation, heat, and light. lcms.czpharmainfo.in

While forced degradation of domperidone under acidic conditions is a standard practice to ensure the specificity of analytical methods, specific data detailing the formation of Impurity E through this pathway is not extensively documented in publicly available literature. lcms.cz In principle, an acidic environment can catalyze the hydrolysis of labile bonds within the domperidone structure. However, the structure of Impurity E suggests it is more likely a product of synthesis side-reactions rather than a direct hydrolytic degradant. Acidic conditions could potentially promote side reactions if certain precursors or intermediates are present.

Oxidative stress conditions, typically simulated using hydrogen peroxide, are employed to assess the stability of drug substances. For domperidone, oxidation is known to produce N-oxide impurities (such as Domperidone Impurity C). oup.com There is no direct evidence in the reviewed scientific literature to suggest that Domperidone Impurity E is a significant product of oxidative degradation. Its chemical structure does not point towards a typical oxidative transformation of the parent domperidone molecule.

Thermal stress can provide the energy required to initiate or accelerate degradation reactions. For impurities like this compound, which may be formed via alkylation reactions, elevated temperatures during manufacturing or storage could potentially increase their rate of formation. unife.it Stability studies conducted at elevated temperatures are used to predict the long-term stability of the drug substance and establish appropriate storage conditions. While general degradation is observed under thermal stress, the specific generation of Impurity E is not singled out in available studies.

Photostability testing exposes the drug substance to light of specified wavelengths to determine if it is susceptible to photolytic degradation. While domperidone is subjected to such tests as per ICH guidelines, the resulting degradants are not typically identified as Impurity E. pharmainfo.in The formation of Impurity E is less likely to be induced by photolysis compared to other potential reactions like photocleavage or rearrangements.

The following table summarizes typical forced degradation conditions applied to pharmaceutical substances, though specific outcomes for Impurity E are not detailed in the literature.

Stress ConditionAgentTypical ConditionsGeneral Observations for Domperidone
Acidic Hydrolysis Hydrochloric Acid (HCl)0.1 M - 1 M HCl, elevated temperature (e.g., 40-80°C)Degradation occurs, multiple products possible. lcms.czresearchgate.net
Alkaline Hydrolysis Sodium Hydroxide (NaOH)0.1 M - 1 M NaOH, various temperaturesSusceptible to degradation. researchgate.net
Oxidation Hydrogen Peroxide (H₂O₂)3% - 30% H₂O₂, room or elevated temperatureN-oxide formation is a known pathway. oup.com
Thermal Degradation Dry Heat60°C - 100°CStable or shows slight degradation.
Photolytic Degradation UV/Visible LightICH-specified light/UV exposureSusceptible to degradation.

Potential Sources of Elemental Impurities Contributing to Overall Impurity Profile

Chromatographic Separation Techniques

Chromatographic techniques are the cornerstone for separating impurities from the main API and other related substances. The choice of technique depends on factors such as the complexity of the sample matrix, the required resolution, and the desired speed of analysis.

High-Performance Liquid Chromatography (HPLC) Method Development for Domperidone (B1670879) Impurity E

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of pharmaceutical impurities. Method development for Domperidone Impurity E often involves a reversed-phase approach, which is effective for separating compounds with varying polarities.

A study details a stability-indicating HPLC method for the simultaneous estimation of domperidone and its related compounds. pillbuys.com While specific parameters for Impurity E are not singled out, the general approach involves using a C8 or C18 column with a mobile phase typically consisting of a buffer and an organic modifier like methanol (B129727) or acetonitrile. pillbuys.comnih.gov Detection is commonly carried out using a UV detector at a wavelength where both domperidone and its impurities exhibit significant absorbance, often around 280 nm or 285 nm. nih.gov

A gradient elution is frequently employed to achieve optimal separation of all impurities, including Impurity E, from the domperidone peak and from each other. nih.gov The European Pharmacopoeia (EP) monograph for domperidone outlines an HPLC method that can be adapted for this purpose. oup.comsigmaaldrich.com However, it has been noted that in some methods, Domperidone Impurity D and E may co-elute, necessitating further method optimization to achieve baseline separation. oup.com

Table 1: Illustrative HPLC Method Parameters for Domperidone and its Impurities

ParameterCondition
Column Inertsil ODS 3V, 250 x 4.6 mm, 5 µm
Mobile Phase A 0.05M Monobasic Potassium Phosphate Buffer (pH 7.2) : Acetonitrile (75:25)
Mobile Phase B 0.05M Monobasic Potassium Phosphate Buffer (pH 7.2) : Acetonitrile (45:55)
Flow Rate 1.2 mL/min
Detection UV at 285 nm
Column Temperature 25 °C
Injection Volume 20 µL
This table is a composite representation based on typical reversed-phase HPLC methods for domperidone and its impurities. nih.gov

Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Resolution and Speed in this compound Analysis

Ultra-Performance Liquid Chromatography (UPLC) utilizes columns with sub-2 µm particles to provide significant improvements in resolution, speed, and sensitivity compared to traditional HPLC. This makes it a highly suitable technique for analyzing complex impurity profiles.

A rapid UPLC method has been developed and validated for the determination of domperidone and its process-related impurities. oup.comnih.gov This method demonstrates a significant reduction in analysis time (40% shorter) and solvent consumption (over 58% less) compared to the European Pharmacopoeia HPLC method. nih.gov The separation is achieved on a sub-2 µm C18 column with a gradient mobile phase of ammonium (B1175870) acetate (B1210297) and methanol. oup.comnih.gov While this method was optimized for six process impurities, it highlights the potential of UPLC for resolving closely related compounds like this compound. oup.com However, even with UPLC, the co-elution of Impurities D and E can remain a challenge, indicating the need for careful method development. oup.com

Table 2: UPLC Method Parameters for the Analysis of Domperidone and its Impurities

ParameterCondition
Column Hypersil Zorbax eXtra Densely Bonded C18, 30 x 4.6 mm, 1.8 µm
Mobile Phase A 0.06 M Ammonium Acetate
Mobile Phase B Methanol
Flow Rate 1 mL/min
Detection Diode-Array Detector (DAD) at 280 nm
Column Temperature 40 °C
Injection Volume 3 µL
This table is based on a validated UPLC method for domperidone and its process impurities. oup.comnih.gov

Supercritical Fluid Chromatography (SFC) for Challenging Domperidone Impurity Separations

Supercritical Fluid Chromatography (SFC) is an alternative chromatographic technique that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. It can offer advantages for the separation of chiral compounds and complex mixtures.

Research has demonstrated the use of Ultra-Performance Convergence Chromatography (UPC²), a form of SFC, for the separation of domperidone degradation products. oup.comoup.com In a study focused on degradation products, SFC was successfully used to separate positional isomers that were not resolved by UPLC. oup.com This was achieved using a chiral stationary phase and a mobile phase of supercritical CO₂ with a methanol co-solvent. oup.com This suggests that SFC could be a valuable tool for resolving challenging separations involving domperidone impurities, including the potential co-elution of Impurity E with other related substances. oup.comlookchem.com

Spectroscopic and Hyphenated Techniques for Structural Elucidation of this compound

While chromatographic techniques can separate Impurity E, spectroscopic and hyphenated techniques are essential for its definitive identification and structural elucidation.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for this compound Identification

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. It is invaluable for the identification and structural characterization of impurities.

Several UPLC-MS/MS methods have been developed for the determination of domperidone in various matrices, such as human plasma. bohrium.comresearchgate.netnih.gov These methods, while focused on the parent drug, establish the foundation for impurity identification. For impurity analysis, the mass spectrometer is used to determine the molecular weight of the eluting peak corresponding to the impurity. The protonated molecular ion peak [M+H]⁺ for this compound would be expected at m/z 600.11.

Further structural information can be obtained through tandem mass spectrometry (MS/MS). By inducing fragmentation of the parent ion, a characteristic fragmentation pattern is generated, which can be used to confirm the structure of the impurity. For instance, in the analysis of domperidone degradation products, MS analysis revealed a protonated molecular ion peak at m/z 460.0 [M+H]⁺ for a dichlorinated degradant, with the isotopic pattern confirming the presence of two chlorine atoms. oup.com Similar principles would be applied to confirm the structure of this compound by analyzing its specific fragmentation pathways.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment of this compound (1D and 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including pharmaceutical impurities. While specific 1D and 2D NMR spectral data for this compound are not widely published in publicly available literature, the structural assignment is achieved through a combination of these powerful techniques. Commercial suppliers of the this compound reference standard confirm its structure using methods including NMR. britiscientific.compharmaffiliates.com

The chemical structure of this compound is 1-[3-[4-(5-chloro-2-oxo-3H-benzimidazol-1-yl)piperidin-1-yl]propyl]-3-[3-(2-oxo-3H-benzimidazol-1-yl)propyl]benzimidazol-2-one. nih.gov A detailed analysis of its 1D (¹H and ¹³C) and 2D (such as COSY, HSQC, and HMBC) NMR spectra would be required for its definitive structural confirmation.

¹H NMR would provide information on the number and types of protons and their neighboring environments. Key signals would be expected for the aromatic protons on the three benzimidazolone rings, the aliphatic protons of the propyl chains, and the piperidine (B6355638) ring protons. The chemical shifts and coupling constants of these protons would be crucial in confirming the connectivity of the different structural fragments.

¹³C NMR would reveal the number of unique carbon atoms in the molecule, distinguishing between aromatic, aliphatic, and carbonyl carbons.

2D NMR techniques are essential to piece together the molecular puzzle:

COSY (Correlation Spectroscopy) would establish proton-proton coupling networks within the propyl chains and the piperidine ring.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton with its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation) would provide information about longer-range (2-3 bond) correlations between protons and carbons, which is vital for connecting the different building blocks of the molecule, such as linking the propyl chains to the respective nitrogen atoms of the benzimidazolone and piperidine rings.

While a detailed spectral analysis is not publicly available, a study on the degradation products of domperidone demonstrated the use of 1D and 2D NMR (COSY, HSQC, HMBC) for the structural elucidation of related impurities. oup.comoup.com This underscores the capability and necessity of these techniques for the definitive identification of compounds like this compound.

UV-Visible Spectrophotometry in Domperidone Impurity Detection

UV-Visible spectrophotometry is a widely used technique in pharmaceutical analysis for the quantification of APIs and their impurities, primarily due to its simplicity, cost-effectiveness, and robustness. The chromophoric nature of the benzimidazolone moiety present in domperidone and its impurities allows for their detection and quantification using UV spectrophotometry.

Method Validation Parameters for this compound Assays

Method validation is a regulatory requirement to ensure that an analytical method is suitable for its intended purpose. The validation of analytical methods for the quantification of this compound is performed according to the International Council for Harmonisation (ICH) guidelines.

Specificity and Selectivity in this compound Determination

Specificity is the ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as other impurities, degradants, or matrix components. In the context of this compound, this is typically demonstrated through forced degradation studies and the analysis of blank and placebo solutions. Chromatographic methods, like HPLC, should demonstrate baseline separation between Domperidone, Impurity E, and other related impurities.

Linearity and Range for this compound Quantification

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity. For impurity quantification, the range typically covers from the reporting threshold to 120% of the specification limit.

Table 1: Linearity Data for Domperidone Impurities
CompoundRange (µg/mL)Correlation Coefficient (r²)
This compoundData not specifically detailed in publicly available literature, but typically established from LOQ to 150% of the target concentration for impurities.Typically >0.99

Detection and Quantification Limits (LOD/LOQ) for this compound

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantification (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Table 2: LOD and LOQ for this compound
ParameterValue (µg/mL)
Limit of Detection (LOD)0.08
Limit of Quantification (LOQ)0.22

Data sourced from a study on the UPLC determination of domperidone and its process-related impurities.

Accuracy and Precision in this compound Measurement

Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often assessed by recovery studies, where a known amount of the impurity is spiked into a sample matrix and the percentage of the impurity recovered is calculated. Precision refers to the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) for a series of measurements.

Table 3: Accuracy and Precision Data for Domperidone Impurities
ParameterConcentration LevelAcceptance CriteriaObserved Values for Domperidone Impurities (General)
Accuracy (% Recovery)50%90-110%Reported recoveries for domperidone impurities are generally within this range.
150%
Precision (RSD %)At target concentration≤ 5%RSD values for the precision of domperidone impurity analysis are typically well below 5%.

General validation parameters for domperidone impurities as per typical analytical method validation reports.

Impurity Profiling Strategies and Reference Standards

Impurity profiling is the identification and quantification of all potential impurities in a drug substance. This process is fundamental to controlling the quality of the API and is a regulatory requirement.

This compound is a critical analytical reference standard used in the pharmaceutical industry. synzeal.comaquigenbio.com Reference standards are highly purified compounds used as a benchmark for the identification and quantification of impurities in an API. The availability of a well-characterized this compound reference standard is essential for several key activities:

Method Development and Validation: It is used to develop and validate analytical methods, such as HPLC, to ensure they can accurately detect and quantify this specific impurity. synzeal.comaquigenbio.com

Quality Control (QC): In routine QC testing of Domperidone batches, the reference standard is used to confirm the identity of any peak corresponding to Impurity E and to calculate its concentration. synzeal.com

Regulatory Submissions: A comprehensive Certificate of Analysis (CoA) for the reference standard, detailing its identity and purity, is a necessary component of regulatory filings like Abbreviated New Drug Applications (ANDAs). synzeal.comglppharmastandards.com The CoA typically includes data from techniques such as ¹H NMR, Mass Spectrometry, HPLC, and Infrared (IR) spectroscopy. glppharmastandards.com

Suppliers of pharmaceutical reference standards provide Domperidone EP Impurity E with detailed characterization data to ensure compliance with regulatory guidelines. aquigenbio.comglppharmastandards.com

A stability-indicating analytical method (SIAM) is a validated quantitative analytical procedure that can detect changes in the properties of the drug substance and drug product over time. For Domperidone, a SIAM must be able to separate the parent drug from its various degradation products, including Impurity E, as well as from any process-related impurities and formulation excipients. nih.govtums.ac.irwjpmr.com

The development of a SIAM for Domperidone impurities involves forced degradation studies. nih.govtums.ac.ir In these studies, the Domperidone API is subjected to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis to intentionally generate degradation products. tums.ac.ir The resulting stressed samples are then analyzed to ensure that the analytical method can effectively resolve the main Domperidone peak from all the impurity peaks that are formed. wjpmr.com

The development of a single gradient, reversed-phase LC method is a common strategy for estimating impurities in Domperidone. nih.gov The specificity of the method is demonstrated by its ability to separate Domperidone from its known impurities under these stress conditions, with peak purity analysis often used to confirm that the analyte peak is homogeneous and free from co-eluting impurities. tums.ac.ir The successful development of such a method is crucial for the accurate assessment of the stability of Domperidone and for controlling its impurities, including Impurity E, throughout its shelf life.

Regulatory Science and Control Strategies for Domperidone Impurities

Pharmacopoeial Standards and Monograph Requirements for Domperidone (B1670879) and its Related Substances

Pharmacopoeias, such as the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP), provide official standards for drug substances and products. The monograph for domperidone in these pharmacopoeias includes tests and acceptance criteria for impurities. sigmaaldrich.comsigmaaldrich.com

The European Pharmacopoeia, for instance, has a specific section on related substances in the domperidone monograph. oup.com This section typically includes a liquid chromatography method for the separation and quantification of specified and unspecified impurities. oup.com Domperidone Impurity E is listed as a specified impurity in the European Pharmacopoeia. synzeal.compharmaceresearch.com

The monograph will set a specific limit for this compound, as well as a limit for the total of all impurities. These limits are legally binding in countries where the pharmacopoeia is official.

Strategies for Impurity E Control in Domperidone Manufacturing Processes

The formation of this compound is related to the synthesis process of domperidone. nih.gov The synthesis of domperidone typically involves the coupling of two key intermediates. nih.gov Impurity E can be formed as a by-product during this coupling reaction or subsequent steps.

Strategies to control the level of this compound in the manufacturing process include:

Control of Starting Materials and Intermediates: Ensuring the purity of starting materials and intermediates is a critical first step in minimizing the formation of impurities.

Optimization of Reaction Conditions: Controlling reaction parameters such as temperature, reaction time, stoichiometry of reactants, and the choice of solvent and base can significantly influence the impurity profile.

Purification Processes: Implementing effective purification steps, such as crystallization, chromatography, or extraction, is essential to remove Impurity E from the final drug substance to meet the required specifications.

In-Process Controls: Monitoring the formation of Impurity E at various stages of the manufacturing process allows for timely adjustments to keep its level within acceptable limits.

Analytical Method Development and Validation: Robust analytical methods, such as High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC), are necessary for the accurate detection and quantification of this compound. oup.comoup.com These methods must be validated according to ICH Q2 guidelines to ensure they are accurate, precise, specific, and robust. oup.com

Process Optimization to Minimize this compound Formation

The formation of this compound is intrinsically linked to the synthesis process of the active pharmaceutical ingredient (API), Domperidone. Domperidone is typically synthesized by the coupling of two key intermediates: 1-(3-chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one and 5-chloro-1-(4-piperidinyl)-1,3-dihydro-2H-benzimidazol-2-one. nih.gov this compound, chemically identified as 1-[3-[4-(5-Chloro-2-oxo-3H-benzimidazol-1-yl)piperidin-1-yl]propyl]-3-[3-(2-oxo-3H-benzimidazol-1-yl)propyl]benzimidazol-2-one, is a complex structure that can arise from side reactions during this coupling step. nih.gov

Effective control of this impurity is achieved through meticulous optimization of reaction parameters. The goal is to maximize the yield of Domperidone while simultaneously suppressing the pathways leading to Impurity E. Key process parameters that require stringent control include reaction temperature, stoichiometry of reactants, reaction time, and the choice of solvent. Investigating the formation and behavior of this impurity allows for the adjustment of these parameters to ensure higher yields and purer products, leading to more efficient and cost-effective manufacturing.

Table 1: Process Parameter Optimization for Minimizing this compound

ParameterObjectiveRationale for Control
Temperature Maintain optimal rangeElevated temperatures can increase the rate of side reactions, potentially leading to over-alkylation and the formation of dimer-like impurities such as Impurity E.
Stoichiometry Control molar ratio of intermediatesAn excess of either key intermediate can drive the reaction towards the formation of undesired by-products. Precise control ensures the primary reaction is favored.
Reaction Time Avoid prolonged durationsExtending the reaction time unnecessarily can increase the probability of secondary and degradation reactions occurring, which contributes to higher impurity levels.
Solvent Selection Use appropriate solvent systemThe polarity and properties of the solvent can influence reaction pathways and the solubility of reactants and impurities, thereby affecting the impurity profile.
pH Control Maintain optimal pHControlling the pH of the reaction mixture is crucial as it can prevent unwanted side reactions and degradation of the product or intermediates.

Quality Control Measures for Starting Materials and Intermediates Pertaining to Impurity E

The purity of the final API is highly dependent on the quality of the materials used at the outset of the manufacturing process. A robust quality control (QC) strategy for starting materials and intermediates is a cornerstone of impurity management. mdpi.com Ensuring the high purity of the inputs minimizes the presence of reactive species that could lead to the formation of this compound.

The primary intermediates in Domperidone synthesis must be rigorously tested for their identity, purity, and the presence of any related substances that might interfere with the coupling reaction. nih.gov The International Council for Harmonisation (ICH) guidelines emphasize that a comprehensive understanding of the manufacturing process is essential for identifying critical quality attributes (CQAs) for starting materials and intermediates. mdpi.com

Table 2: Quality Control Checks for Domperidone Intermediates

MaterialQC TestPurposeAnalytical Method
1-(3-chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one IdentificationConfirmation of chemical structureSpectroscopy (e.g., IR, NMR)
Assay/PurityQuantification of the intermediate and its impuritiesHigh-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC) oup.com
5-chloro-1-(4-piperidinyl)-1,3-dihydro-2H-benzimidazol-2-one IdentificationConfirmation of chemical structureSpectroscopy (e.g., IR, NMR)
Assay/PurityQuantification of the intermediate and its impuritiesHPLC, UPLC oup.com
Related SubstancesDetection of any pre-existing impurities that could react to form Impurity EHPLC, UPLC oup.comnih.gov

Risk-Based Approaches in Pharmaceutical Impurity Management

Modern pharmaceutical quality management relies heavily on risk-based approaches, as outlined in guidelines such as ICH Q9 (Quality Risk Management). ispe.org This methodology provides a systematic process for the assessment, control, communication, and review of risks to the quality of the drug product across its lifecycle. ispe.orgraps.org

For an impurity like this compound, a risk-based approach enables a manufacturer to proactively identify and manage potential risks. The process begins with a risk assessment to identify all potential sources and formation pathways of the impurity. raps.org This involves a cross-functional team from departments such as research and development, quality, and manufacturing. ispe.org

The risk assessment evaluates the potential impact of the impurity and the likelihood of its formation under the current process controls. Tools such as fishbone diagrams or Failure Mode and Effects Analysis (FMEA) can be used to systematically identify risk factors. ispe.orgraps.org

Once risks are identified and analyzed, a control strategy is developed. propharmagroup.com This strategy is based on the level of risk and may include a combination of measures such as:

Implementing upstream or in-process controls to prevent impurity formation. propharmagroup.com

Adding purification steps to remove the impurity. propharmagroup.com

Establishing stringent specification limits for raw materials, intermediates, or the final drug substance. propharmagroup.com

Utilizing advanced analytical techniques for sensitive detection and quantification.

The entire risk management process is iterative. A continuous risk review is necessary to re-evaluate and adapt the control strategy whenever changes are made to the manufacturing process. ispe.org This ensures that product quality is consistently maintained. ispe.org

Table 3: Simplified Risk Assessment for this compound

Potential Failure Mode (Cause) Potential Effect Existing Controls Risk Evaluation (Illustrative) Recommended Actions
Deviation in reaction temperatureIncreased formation of Impurity ESOP for temperature monitoring; calibrated equipmentModerateEnhance process analytical technology (PAT) for real-time monitoring
Impure starting materialsHigher levels of Impurity E in APIVendor qualification; incoming material testingLowImplement more specific limit tests for critical reactive impurities in starting materials
Extended reaction timeIncreased formation of Impurity EBatch manufacturing records with defined time limitsModerateAutomate reaction quenching step to ensure consistent timing
Inadequate mixingLocalized concentration gradients leading to side reactionsValidated mixing parameters (e.g., speed, time)LowPeriodic re-validation of mixing efficiency

Advanced Research Perspectives on Domperidone Impurity E

Computational Chemistry Approaches to Predict Impurity E Formation Mechanisms

The formation of impurities in active pharmaceutical ingredients (APIs) like domperidone (B1670879) is a critical concern in drug manufacturing. Domperidone Impurity E, a known process-related impurity, can arise during the synthesis or as a degradation product. clearsynth.com Computational chemistry offers powerful tools to prospectively model and predict the formation pathways of such impurities, thereby enabling the development of strategies to minimize their presence.

The synthesis of domperidone typically involves the coupling of two primary intermediates: N-halopropyl-2-benzimidazolone and N-(piperidin-4-yl)-6-chloro-2-benzimidazolone. nih.gov Impurity E, identified as 1-[3-[4-(5-chloro-2-oxo-3H-benzimidazol-1-yl)piperidin-1-yl]propyl]-3-[3-(2-oxo-3H-benzimidazol-1-yl)propyl]benzimidazol-2-one, is a dimer-like structure. pharmaceresearch.comsynzeal.com Its formation can be hypothesized to occur through several potential reaction pathways.

Computational models, such as Density Functional Theory (DFT), can be employed to investigate the thermodynamics and kinetics of these potential pathways. By calculating the activation energies and reaction energies for each step, researchers can identify the most energetically favorable routes for Impurity E formation. This can include side reactions of intermediates or degradation of the final domperidone molecule under specific conditions like heat, humidity, or light.

Table 1: Key Parameters for Computational Modeling of Impurity E Formation

ParameterDescriptionRelevance to Impurity E Formation
Activation Energy (Ea) The minimum energy required to initiate a chemical reaction.A lower Ea suggests a more likely reaction pathway for impurity formation.
Reaction Energy (ΔE) The difference in energy between products and reactants.A negative ΔE indicates an exothermic and thermodynamically favorable reaction.
Solvent Effects The influence of the solvent on reaction energetics.Different solvents used in synthesis can stabilize or destabilize transition states, affecting impurity formation rates.
Catalyst Influence The effect of catalysts on reaction pathways.Catalysts can inadvertently promote side reactions leading to impurities.

Molecular docking studies, another computational technique, can be utilized to understand the interaction of domperidone and its intermediates with enzymes or other molecules that might catalyze degradation. researchgate.net For instance, if a particular enzyme is implicated in the degradation of domperidone to form Impurity E, docking simulations can reveal the binding affinity and orientation of the substrate within the enzyme's active site.

Furthermore, predictive toxicology software can be used in conjunction with these computational chemistry approaches to assess the potential risks associated with any newly identified potential impurities, even before they are synthesized and tested in the laboratory.

Green Chemistry Principles in Domperidone Impurity Mitigation Strategies

The application of green chemistry principles is paramount in modern pharmaceutical manufacturing to reduce environmental impact and enhance safety. instituteofsustainabilitystudies.com These principles can be effectively applied to the synthesis of domperidone to mitigate the formation of Impurity E and other undesirable byproducts.

A key principle of green chemistry is the use of safer solvents and reaction conditions. instituteofsustainabilitystudies.com Traditional organic solvents can be replaced with greener alternatives such as water, ethanol, or supercritical fluids like CO2. nih.govresearchgate.net For example, the synthesis of benzimidazolone, a key intermediate for domperidone, has been reported using supercritical CO2 as a green carbonylating agent, with water as the only byproduct. nih.gov This approach avoids the use of more hazardous reagents and can lead to a cleaner reaction profile with fewer impurities.

Another principle is the maximization of atom economy, which aims to incorporate the maximum amount of starting materials into the final product, thus minimizing waste. instituteofsustainabilitystudies.com By carefully designing the synthetic route to domperidone, the formation of byproducts like Impurity E can be reduced. This involves optimizing reaction conditions such as temperature, pressure, and catalyst choice to favor the desired product.

Table 2: Green Chemistry Strategies for Domperidone Synthesis

Green Chemistry PrincipleApplication in Domperidone SynthesisPotential Impact on Impurity E Mitigation
Use of Renewable Feedstocks Exploring bio-based starting materials for the synthesis of intermediates.Reduces reliance on petrochemicals and may introduce different impurity profiles that are easier to control.
Catalysis Employing highly selective and recyclable catalysts.Minimizes side reactions and reduces catalyst-related impurities in the final product.
Designing for Degradation Designing the molecule to break down into benign products after use.While not directly related to synthesis impurities, it is a key aspect of green pharmaceutical design.
Real-time Analysis for Pollution Prevention Implementing in-process controls to monitor the reaction and prevent excursions that lead to impurity formation.Allows for immediate corrective actions to maintain optimal reaction conditions and minimize byproduct formation.

Microwave-assisted synthesis is another green technology that has been explored for the preparation of domperidone-related compounds. nih.gov This technique can often lead to shorter reaction times, higher yields, and improved product purity by minimizing the thermal degradation that can occur with conventional heating methods.

Novel Analytical Technologies for Enhanced Domperidone Impurity Profiling Advancement

The accurate detection and quantification of impurities are crucial for ensuring the quality and safety of pharmaceutical products. wisdomlib.orgbiomedres.uszenodo.org Continuous advancements in analytical technologies provide more sensitive and specific methods for the impurity profiling of domperidone.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for impurity analysis. biomedres.uszenodo.org The development of Ultra-Performance Liquid Chromatography (UPLC) has significantly improved the speed and resolution of separations. oup.comresearchgate.net A UPLC method using a sub-2 µm particle column has been developed for the determination of domperidone and its process-related impurities, offering a much faster analysis time compared to traditional HPLC methods. oup.com

Hyphenated techniques, which combine the separation power of chromatography with the identification capabilities of spectrometry, are particularly powerful for impurity profiling. wisdomlib.orgbiomedres.us Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly sensitive and specific technique that can provide molecular weight and structural information about impurities, even at trace levels. biomedres.uszenodo.org This is invaluable for identifying unknown impurities and for confirming the structure of known impurities like Impurity E.

Table 3: Advanced Analytical Techniques for Domperidone Impurity Profiling

Analytical TechniquePrincipleAdvantages for Impurity Profiling
Ultra-Performance Liquid Chromatography (UPLC) Utilizes smaller particle size columns to achieve higher resolution and faster separations. oup.comresearchgate.netImproved sensitivity, resolution, and speed of analysis, allowing for better separation of closely related impurities. oup.com
Liquid Chromatography-Mass Spectrometry (LC-MS) Combines the separation of LC with the mass analysis of MS for identification and quantification. biomedres.uszenodo.orgProvides molecular weight and structural information, enabling the identification of unknown impurities. biomedres.us
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed information about the molecular structure of compounds. wisdomlib.orgzenodo.orgUnambiguously determines the structure of isolated impurities. zenodo.org
Capillary Electrophoresis (CE) Separates molecules based on their charge-to-mass ratio in a capillary filled with an electrolyte. biomedres.usOffers high separation efficiency and can be an alternative or complementary technique to HPLC.

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for the structural elucidation of impurities. wisdomlib.orgzenodo.org Once an impurity is isolated, NMR can provide a detailed map of its molecular structure, confirming its identity.

The development of these advanced analytical methods is essential for meeting the stringent regulatory requirements for impurity control in pharmaceuticals. nih.gov They enable a more thorough understanding of the impurity profile of domperidone, which in turn supports the development of safer and more effective drug products.

Q & A

What validated analytical methods are recommended for detecting Domperidone Impurity E in drug formulations?

  • (Basic) *
    Reverse-phase HPLC with UV detection is the primary method, utilizing columns like Waters Symmetry Shield RP18. Critical parameters include:
  • Mobile phase : Phosphate buffer (pH 3.0–5.0) with organic modifiers (e.g., acetonitrile).
  • Linearity validation : Ranges of 0.06–7.67 µg/mL for Impurity E, with correlation coefficients >0.999 .
  • Recovery rates : 93–103% via spiked sample analysis .
    For complex matrices, LC-MS/MS provides enhanced specificity by confirming molecular ions and fragmentation patterns .

How can conflicting chromatographic data for Impurity E quantification be resolved?

  • (Advanced) *
    Robustness testing using chemometric tools (e.g., central composite design) evaluates variables like column temperature, pH, and gradient profile. Statistical analysis (ANOVA) identifies critical factors affecting retention time or peak symmetry . Orthogonal validation via NMR or HRMS ensures structural consistency when co-elution is suspected .

What strategies are effective for structural elucidation of this compound?

  • (Advanced) *
  • Hyphenated techniques : LC-HRMS or GC-MS/MS provide accurate mass data for molecular formula determination.
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR spectra identify functional groups and spatial arrangement. For trace impurities (<0.1%), preparative HPLC isolates sufficient quantities for analysis .
  • Forced degradation studies : Expose Domperidone to oxidative (H₂O₂), acidic (HCl), or thermal stress to simulate Impurity E formation pathways .

How should stability-indicating methods for Impurity E be designed?

  • (Basic) *
    Follow ICH Q1A guidelines:
  • Accelerated conditions : 40°C/75% RH for 6 months.
  • Photostability testing : Expose samples to 1.2 million lux hours.
  • Peak purity analysis : Use photodiode array detectors to confirm no co-eluting degradation products. Correlate impurity levels with dissolution profile changes using multivariate regression .

What experimental designs optimize chromatographic separation of Impurity E from related substances?

  • (Advanced) *
  • Multi-criteria decision-making (MCDM) : Prioritize resolution, runtime, and sensitivity using Pareto-optimality principles .
  • Box-Behnken design : Systematically vary factors like buffer concentration and flow rate to identify optimal conditions. Validate with 3D response surface models .

How can synthetic pathways leading to Impurity E formation be investigated?

  • (Advanced) *
  • Reaction monitoring : Use in-situ FTIR or LC-MS to track intermediates during Domperidone synthesis.
  • Kinetic studies : Vary reaction temperature or catalyst concentration to identify rate-limiting steps.
  • Computational modeling : Density Functional Theory (DFT) predicts thermodynamic favorability of side reactions forming Impurity E .

What validation parameters are critical for regulatory compliance of Impurity E methods?

  • (Basic) *
  • Specificity : No interference from Domperidone or other impurities.
  • Precision : ≤2% RSD for repeatability and intermediate precision.
  • Limit of quantification (LOQ) : ≤0.05% of the active ingredient .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.